1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol
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Overview
Description
1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol is a complex organic compound that features a bromopyrimidine moiety and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol typically involves the reaction of 5-bromopyrimidine with an appropriate amine and a methoxyphenyl derivative. The reaction conditions often include the use of solvents like methanol or chloroform and may require heating or microwave irradiation to facilitate the nucleophilic displacement reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromopyrimidine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. This compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrimidine: Shares the bromopyrimidine moiety but lacks the methoxyphenyl group.
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different substituents on the pyrimidine ring.
Uniqueness
1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-[(5-bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-15(20,7-11-3-5-13(21-2)6-4-11)10-19-14-17-8-12(16)9-18-14/h3-6,8-9,20H,7,10H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVONDAGNHYAQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC2=NC=C(C=N2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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